molecular formula C8H13IO B2545034 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan CAS No. 123121-05-1

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2545034
CAS No.: 123121-05-1
M. Wt: 252.095
InChI Key: TUOKGPUGQNUMBW-UHFFFAOYSA-N
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Description

2-(Iodomethyl)hexahydro-2H-cyclopenta[b]furan (CAS 123121-05-1) is a valuable iodinated bicyclic building block in organic synthesis. This compound features a fused cyclopentane-furan ring system and a reactive iodomethyl group, making it a versatile intermediate for constructing complex molecular architectures. Its primary research application is as a key synthetic precursor in multi-step synthesis, particularly for producing bicyclic compounds via cross-metathesis and reduction reactions . The reactive carbon-iodine bond facilitates further functionalization through various transformations, including transition-metal-catalyzed cross-couplings, such as the Pd-catalyzed alkylation of heteroarenes . This allows researchers to incorporate the hexahydro-2H-cyclopenta[b]furan scaffold—a structure of significant interest in medicinal chemistry—into more complex molecules. With a molecular formula of C 8 H 13 IO and a molecular weight of 252.09 g/mol , it is characterized for identity and purity to ensure reliable performance in synthetic workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(iodomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-5-7-4-6-2-1-3-8(6)10-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOKGPUGQNUMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a suitable precursor. One common method is the reaction of hexahydro-2H-cyclopenta[b]furan with iodomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products can include alcohols or ketones.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physical properties of 2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan with similar compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Iodomethyl C₉H₁₃IO ~264.11* Reactive intermediate (theoretical)
{Hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride Methanamine (NH₂CH₂), HCl salt C₈H₁₆ClNO 177.67 Pharmaceutical research
Hexahydro-2H-cyclopenta[b]furan-3a-amine Amine at position 3a C₇H₁₃NO 143.19 Pharmaceutical intermediate
(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one Hydroxy, hydroxymethyl, lactone C₉H₁₂O₄ 172.18 Melting point: 117–119°C; optical activity
(3aR,4R,5R,6aS)-5-Hydroxy-4-[(R,E)-3-hydroxyoct-1-enyl]-hexahydro-2H-cyclopenta[b]furan-2-one Hydroxy, hydroxyoctenyl chain C₁₅H₂₄O₄ 292.35 Potential biological/metabolite activity
(+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-2-one Phenyl, hydroxy-pentenyl C₁₈H₂₂O₄ 302.36 Complex substituents; higher molecular weight

*Calculated based on molecular formula.

Reactivity and Functional Group Impact

  • Iodomethyl Group (Target Compound) : The iodine atom enhances electrophilicity, making it suitable for Suzuki-Miyaura or Ullmann-type couplings. However, iodine's size may reduce solubility in polar solvents compared to smaller halogens .
  • Hydroxyl/Hydroxymethyl Groups: These substituents increase polarity, as seen in (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one, which has a high melting point (117–119°C) and optical activity (specific rotation: −44° in methanol) .
  • Extended Chains (e.g., Hydroxyoctenyl) : Long aliphatic chains, as in and , may improve lipid solubility, suggesting utility in membrane-permeable drug candidates or natural product analogs .

Biological Activity

2-(Iodomethyl)hexahydro-2H-cyclopenta[b]furan is a chemical compound with unique structural features that may contribute to its biological activity. The presence of the iodomethyl group enhances its reactivity, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H15IC_{10}H_{15}I, with a molecular weight of approximately 248.14 g/mol. The iodomethyl group is believed to play a crucial role in the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H15IC_{10}H_{15}I
Molecular Weight248.14 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentane structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Case Study:
A study conducted by Elsoy et al. demonstrated that compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 1.95 to 31.25 mg/mL against various pathogens, suggesting that modifications in the structure could enhance their efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the potential therapeutic applications of this compound. Preliminary results indicate that this compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.

Table: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)20.0

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cell growth.
  • Enzyme Inhibition : It could inhibit key enzymes responsible for cellular metabolism, leading to reduced proliferation of pathogenic organisms or cancer cells.
  • Membrane Disruption : The iodomethyl group may facilitate interactions with lipid membranes, causing destabilization and subsequent cell lysis.

Research Findings and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and selectivity. Molecular docking studies are being conducted to predict binding affinities with target proteins, which will aid in understanding their pharmacodynamics.

Future Research Areas:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To identify which modifications lead to improved biological activity.
  • Clinical Trials : To assess therapeutic potential in human subjects for conditions such as infections or cancer.

Q & A

Q. How can kinetic vs. thermodynamic control optimize cyclization to favor the cyclopenta[b]furan ring over alternative products?

  • Methodological Answer :
  • Kinetic Control : Low temperatures (−78°C) and strong bases (LDA) favor faster 5-membered ring formation (vs. 6-membered).
  • Thermodynamic Control : Prolonged heating (reflux in toluene) shifts equilibrium to more stable trans-fused rings .

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